molecular formula C6H14O2 B1295343 2,2-Dimethoxybutane CAS No. 3453-99-4

2,2-Dimethoxybutane

Cat. No. B1295343
CAS RN: 3453-99-4
M. Wt: 118.17 g/mol
InChI Key: OXQHJIGWZNIQDS-UHFFFAOYSA-N
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Description

2,2-Dimethoxybutane is a chemical compound that is structurally related to butane, a simple alkane, with the addition of two methoxy groups at the second carbon atom. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of this compound's behavior.

Synthesis Analysis

The synthesis of compounds related to this compound, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been explored in various studies. These compounds have been synthesized using methods that aim for high yield and enantiomeric purity, which are important for their applications in asymmetric synthesis . For example, a novel approach to synthesize (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol with high yield has been developed, avoiding traditional oxidation and reduction steps . Progress in green chemistry approaches has also been made, using methanol as a methylating reagent and common inorganic alkali instead of more hazardous reagents .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using techniques such as gas electron diffraction . These studies provide detailed information on bond distances and valence angles, which are crucial for understanding the steric and electronic influences in these molecules. For instance, the bond distances and angles in isobutene and 2,3-dimethyl-2-butene have been systematically analyzed, showing how the presence of methyl groups affects the molecular geometry .

Chemical Reactions Analysis

The reactivity of molecules structurally related to this compound has been investigated in various contexts. For example, the kinetics of the reaction between dimethyldioxirane and 2-methylbutane has been studied, providing insights into the radical-chain induced decomposition and the influence of oxygen on the reaction . Additionally, selective homologation routes to 2,2,3-trimethylbutane on solid acids have been explored, highlighting the selective methylation and the intrinsic properties of carbenium ions .

Physical and Chemical Properties Analysis

The physical properties of molecules similar to this compound, such as vapor heat capacity and heat of vaporization, have been measured for 2-methylbutane . These properties are influenced by the molecular structure, particularly the presence and arrangement of methyl groups, which can affect the energy differences between rotational isomers . The Raman spectra of related butanes have also been obtained, providing data on the enthalpy differences between rotational isomers .

Scientific Research Applications

Reagent for Dimethylchromenylation

2,2-Dimethoxybutane has been utilized as a stable and accessible dimethylchromenylation reagent. It facilitates the synthesis of various dimethylchromens like lonchocarpin, jacareubin, and evodionol methyl ether. This application is significant in the field of organic chemistry for creating chromens with a 2,2-dimethyl-substitution pattern, a common structure in nature (Bandaranayake, Crombie, & Whiting, 1971).

Azeotropic and Solid–Liquid Equilibria Studies

This compound is a key component in the study of azeotropic and solid–liquid equilibria in binary organic systems. Reliable azeotropic data for systems containing this compound have significant implications in understanding the properties of acetal compounds, useful in various industrial and chemical processes (Teodorescu, Wilken, Wittig, & Gmehling, 2003).

Synthetic Methods and Applications

The compound is involved in the synthesis of other chemicals, showcasing its role as a versatile reactant. For example, its derivatives are used in the synthesis of valuable reagents in asymmetric organic synthesis, such as the tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. This compound finds applications in protecting boronic acids and facilitating the creation of diverse organoboron reagents (Berg, Eichenauer, & Pietruszka, 2012).

Role in Polymerization Processes

In polymer science, this compound is important in macrocyclic and stereoselective polymerizations, particularly with compounds like β-D,L-butyrolactone. Its use as a cyclic initiator in these processes showcases its significance in developing specific polymeric materials with desired properties (Kricheldorf & Lee, 1995).

Safety and Hazards

2,2-Dimethoxybutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing mist, gas, or vapours . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers One relevant paper found discusses the isolation and characterization of antidermatophytic bioactive molecules from Piper longum L. leaves, where this compound was identified as one of the major compounds .

Mechanism of Action

Target of Action

It is often used as a solvent or reagent in chemical reactions .

Mode of Action

2,2-Dimethoxybutane, like other ethers, can participate in chemical reactions as a solvent or reagent. It can undergo hydrolysis to form methanol and butanone . The exact mode of action would depend on the specific chemical context in which it is used.

Biochemical Pathways

Its hydrolysis products, methanol and butanone, can be metabolized by the body and may affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be rapidly absorbed and distributed throughout the body. Its metabolism would likely involve hydrolysis to methanol and butanone, both of which can be further metabolized by the body .

Result of Action

As a solvent or reagent, its primary effects would be due to its physical properties rather than specific interactions with biological molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its rate of hydrolysis can be affected by pH and temperature. Additionally, its volatility and lipophilicity can influence its distribution in the environment and within the body .

properties

IUPAC Name

2,2-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHJIGWZNIQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188077
Record name 2,2-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3453-99-4
Record name 2,2-Dimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3453-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,2-Dimethoxybutane?

A1: this compound is an organic compound with the molecular formula C6H14O2. While specific spectroscopic data is not available within the provided research, its structure can be inferred from its name: a butane backbone with two methoxy groups attached to the second carbon atom.

Q2: Where has this compound been detected in nature?

A2: Research indicates the presence of this compound in extracts from various plant species. These include:

  • Petalostigma pubescens and Petalostigma triloculare: Present in both leaf and fruit extracts, particularly the ethyl acetate fruit extract of P. triloculare [, ].
  • Xanthorrhoea johnsonii: Identified in the methanolic and ethyl acetate leaf extracts [].

Q3: What potential applications does this compound have?

A3: While the provided research focuses on the compound's presence in plant extracts and its identification, a few potential applications can be inferred:

  • Antimicrobial Agent: The presence of this compound in extracts exhibiting antibacterial and antiviral activities suggests potential for further investigation in this area [, ].

Q4: Are there any analytical techniques used to identify and quantify this compound?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various plant extracts [, , ].

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